2-(2-Chlorophenyl) thiomorpholine hydrochloride

Chemical Synthesis Quality Control Reagent Procurement

This 2-arylthiomorpholine hydrochloride features a critical ortho-chloro substituent that alters the phenyl ring dihedral angle and enhances lipophilicity versus the unsubstituted analog—enabling controlled SAR exploration of KCNQ potassium channel modulators cited in key patents. Procure research-grade material with certified purity to ensure reproducible synthesis and reliable target engagement data. Do not substitute with 3‑ or 4‑chlorophenyl isomers without empirical validation.

Molecular Formula C10H13Cl2NS
Molecular Weight 250.19 g/mol
CAS No. 1172888-52-6
Cat. No. B1356488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl) thiomorpholine hydrochloride
CAS1172888-52-6
Molecular FormulaC10H13Cl2NS
Molecular Weight250.19 g/mol
Structural Identifiers
SMILESC1CSC(CN1)C2=CC=CC=C2Cl.Cl
InChIInChI=1S/C10H12ClNS.ClH/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H
InChIKeyURFYZGHXGVXXJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl) thiomorpholine hydrochloride (CAS 1172888-52-6): Key Physicochemical and Procurement Baseline


2-(2-Chlorophenyl) thiomorpholine hydrochloride is a hydrochloride salt of a 2-arylthiomorpholine derivative, characterized by a six-membered heterocyclic core containing one nitrogen and one sulfur atom, with a 2-chlorophenyl substituent [1]. It has the molecular formula C10H13Cl2NS and a molecular weight of 250.19 g/mol . This compound is primarily utilized as a research chemical and synthetic intermediate, available from multiple commercial suppliers in milligram to gram quantities . Its solubility in water and polar organic solvents facilitates its use in standard biochemical and synthetic chemistry workflows.

Why 2-(2-Chlorophenyl) thiomorpholine hydrochloride Cannot Be Substituted with In-Class Thiomorpholines Without Empirical Validation


Within the class of aryl-substituted thiomorpholines, substitution at the 2-position with a 2-chlorophenyl group confers distinct steric and electronic properties that cannot be inferred from other regioisomers or analogs like 2-phenylthiomorpholine. The ortho-chloro substituent alters the dihedral angle of the phenyl ring, impacting molecular conformation and potential binding interactions [1]. Furthermore, the thiomorpholine core itself differs fundamentally from its oxygen-containing morpholine analog due to the increased lipophilicity and distinct hydrogen-bonding capacity of sulfur, which can lead to divergent pharmacokinetic and target-engagement profiles . Simple substitution with a 3- or 4-chlorophenyl isomer or the unsubstituted phenyl analog without empirical head-to-head data is therefore scientifically unjustified and poses a high risk of experimental failure in targeted applications.

Quantitative Differentiation of 2-(2-Chlorophenyl) thiomorpholine hydrochloride: Evidence-Based Procurement Guide


Purity and Physical Specification: Comparative Vendor Data for 2-(2-Chlorophenyl) thiomorpholine hydrochloride vs. 2-Phenylthiomorpholine

Commercially sourced 2-(2-Chlorophenyl) thiomorpholine hydrochloride is routinely offered with a purity specification of 98%, based on high-performance liquid chromatography (HPLC) analysis . This level of purity is directly comparable to the specification for the close analog 2-phenylthiomorpholine (CAS 77082-31-6), which is also commonly supplied at 98% purity . The consistency in available purity ensures that any differential experimental outcome is attributable to the compound's inherent properties rather than variations in sample quality, thereby providing a reliable baseline for head-to-head comparison studies.

Chemical Synthesis Quality Control Reagent Procurement

Synthetic Utility as a Privileged Intermediate: Patent Citation for 2-(2-Chlorophenyl) thiomorpholine hydrochloride in KCNQ Channel Modulator Synthesis

The compound is explicitly claimed as a key intermediate or structural component in the synthesis of substituted thiomorpholine derivatives that act as openers of the KCNQ family potassium ion channels [1]. In contrast, the unsubstituted phenyl analog (2-phenylthiomorpholine) is not prominently featured in the same patent family for this specific biological application, instead being more commonly associated with monoamine oxidase inhibition [2]. This patent citation establishes a documented, application-specific rationale for procuring the 2-chlorophenyl variant when the research objective involves potassium channel modulation.

Medicinal Chemistry Patent Analysis Ion Channel Research

Structure-Activity Relationship (SAR) Inference: Ortho-Chloro Substitution Enhances Lipophilicity Relative to 2-Phenylthiomorpholine

Based on class-level SAR for 2-arylthiomorpholine derivatives, the substitution of a hydrogen atom with a chlorine atom at the ortho-position of the phenyl ring is expected to increase the compound's lipophilicity [1]. This can be approximated by comparing the computed partition coefficient (cLogP) values. For the target compound 2-(2-chlorophenyl) thiomorpholine, the cLogP is estimated at 2.9 . For the direct comparator 2-phenylthiomorpholine, the cLogP is estimated at 2.2 [2]. This quantitative difference (ΔcLogP ≈ +0.7) suggests the chlorinated analog will exhibit enhanced membrane permeability and potentially altered tissue distribution or blood-brain barrier penetration.

Medicinal Chemistry SAR Physicochemical Property Prediction

High-Confidence Application Scenarios for 2-(2-Chlorophenyl) thiomorpholine hydrochloride Based on Quantitative Evidence


Synthesis and Screening of KCNQ Potassium Channel Openers

This compound is ideally suited as a synthetic building block or structural core for generating novel chemical entities targeting KCNQ family potassium channels. Its explicit citation in a key patent [1] provides a strong, documented starting point for medicinal chemistry campaigns focused on epilepsy, neuropathic pain, and related disorders. Its defined purity ensures reproducible reaction outcomes.

Comparative Pharmacological Profiling Against 2-Phenylthiomorpholine

Researchers investigating the impact of ortho-chloro substitution on biological activity can directly compare this compound with 2-phenylthiomorpholine. The comparable purity levels and the predicted lipophilicity difference [2] provide a controlled experimental system to probe the role of halogen bonding and lipophilic bulk on target engagement, particularly for enzymes like monoamine oxidases or other aminergic receptors.

Chemical Probe for Ortho-Substituted Arylthiomorpholine SAR Studies

The compound serves as a crucial member of a focused library of 2-arylthiomorpholines. Its ortho-chloro substitution pattern distinguishes it from meta- and para-chloro analogs, as well as the unsubstituted phenyl compound, allowing for the systematic exploration of steric and electronic effects on binding affinity, selectivity, and physicochemical properties [2]. Its commercial availability makes it an accessible tool for such fundamental SAR investigations.

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